molecular formula C14H15NO2S B052105 Ethyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate CAS No. 255713-71-4

Ethyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate

Cat. No. B052105
CAS RN: 255713-71-4
M. Wt: 261.34 g/mol
InChI Key: RLFQMSHKFIHAAE-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate (EMPT) is an organic compound that has been studied in recent years due to its potential as a therapeutic agent. It has been studied for its potential in vitro and in vivo applications, as well as its mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Pharmacological Potential

Ethyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate and its derivatives show promise in pharmacological research. For instance, Chapman et al. (1971) explored the synthesis of various derivatives, highlighting their preliminary pharmacological properties, including potential therapeutic applications (Chapman, Clarke, Gore, & Sharma, 1971).

Chemical Synthesis and Characterization

Abaee and Cheraghi (2013) discussed a four-component Gewald reaction for synthesizing thiophene derivatives, demonstrating an efficient method for producing such compounds (Abaee & Cheraghi, 2013). Additionally, Menati et al. (2020) synthesized a new azo-Schiff base using this compound, contributing to the knowledge on the chemical structure and crystallization of such compounds (Menati, Mir, & Notash, 2020).

Anti-Cancer Properties

Mohareb et al. (2016) synthesized novel thiophene and benzothiophene derivatives, including ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate, showing significant anti-proliferative activity against various cancer cell lines (Mohareb, Abdallah, Helal, & Shaloof, 2016).

Dye and Pigment Applications

Karcı and Karcı (2012) explored the synthesis and tautomeric structures of novel thiophene-based bis-heterocyclic monoazo dyes, suggesting the potential use of such derivatives in dyes and pigments (Karcı & Karcı, 2012).

Antimicrobial Activity

Prasad et al. (2017) reported on the synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, exhibiting significant antibacterial activity, thus highlighting its potential in antimicrobial research (Prasad, Angothu, Latha, & Nagulu, 2017).

properties

IUPAC Name

ethyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-3-17-14(16)12-11(8-18-13(12)15)10-6-4-5-9(2)7-10/h4-8H,3,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFQMSHKFIHAAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC(=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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